

Comparative Guide: Ac-FLTD-CMK Specificity & Cross-Reactivity Profiling

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Compound of Interest

Compound Name: *Ac-FLTD-CMK (trifluoroacetate salt)*

Cat. No.: *B10827309*

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Executive Summary

Ac-FLTD-CMK is a peptide-based, irreversible inhibitor designed to target inflammatory caspases (Caspase-1, -4, -5, and -11).[1][2][3] Unlike traditional inhibitors derived from the IL-1 β cleavage site (e.g., Ac-YVAD-CMK), Ac-FLTD-CMK is derived from the cleavage site of Gasdermin D (GSDMD), the executioner pore-forming protein of pyroptosis.[2]

This distinction is critical for researchers: Ac-FLTD-CMK is the superior choice when studying GSDMD-dependent pyroptosis, particularly involving non-canonical inflammasome pathways (Caspase-4/5), as it mimics the native GSDMD substrate motif (Phe-Leu-Thr-Asp) more accurately than cytokine-derived inhibitors.[2]

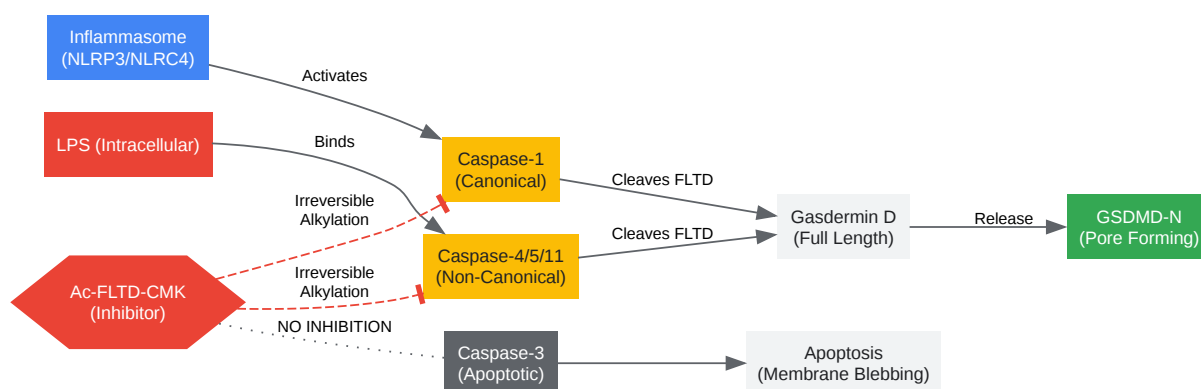
Mechanistic Insight: Substrate Mimicry & Irreversible Inhibition[2]

To understand the cross-reactivity profile, one must understand the design logic:

- Sequence Origin (FLTD): The inhibitor mimics the specific tetrapeptide sequence found in GSDMD (amino acids 272–275 in humans).[2][4] Inflammatory caspases recognize this hydrophobic/aromatic P4 residue (Phenylalanine) and the Aspartate at P1.[2]
- Warhead (CMK): The chloromethylketone (CMK) group acts as a suicide substrate.[2] It forms a covalent thioether bond with the catalytic cysteine residue of the active caspase, permanently disabling the enzyme.

Mechanism of Action Diagram

The following diagram illustrates the specific blockade of the Pyroptotic axis while leaving the Apoptotic axis intact.



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Caption: Ac-FLTD-CMK selectively alkylates inflammatory caspases (1/4/5/11), preventing GSDMD cleavage, while sparing the Caspase-3 apoptotic pathway.[1][2][5][6]

Specificity Profile & Cross-Reactivity Data[2][7][8]

The following data compares the inhibitory potency (IC₅₀) of Ac-FLTD-CMK against key caspase targets. Data is synthesized from Yang et al. (2018) and validated biochemical assays. [2][4]

Table 1: Quantitative Inhibition Profile

Target Enzyme	Function	IC50 (Potency)	Cross-Reactivity Assessment
Caspase-1	Canonical Inflammasome	46.7 nM	Primary Target. Highly potent.[2]
Caspase-5	Non-Canonical (Human)	329 nM	High. Effective inhibition at sub-micromolar levels.[2][6][7]
Caspase-4	Non-Canonical (Human)	1.49 μ M	Moderate. Requires higher concentration than Casp-1.[2]
Caspase-11	Non-Canonical (Murine)	~10 μ M*	Low/Moderate. Effective but less potent than human orthologs.[2]
Caspase-3	Apoptosis Executioner	> 100 μ M	Negligible. No significant inhibition observed.[2]

*Note: Caspase-11 inhibition is often reported as "effective at 10 μ M" rather than a precise IC50 in some datasets, reflecting lower affinity compared to Caspase-1.[2]

Comparative Analysis: FLTD vs. Alternatives

- vs. Ac-YVAD-CMK: YVAD is optimized for Caspase-1 (based on IL-1 β).[2] While YVAD inhibits Caspase-1 potently, it is generally a weaker inhibitor of Caspase-4/5 than FLTD.[2] Choose FLTD for non-canonical inflammasome studies.
- vs. Z-VAD-FMK: Z-VAD is a pan-caspase inhibitor.[2] It will block Caspase-1, -4, -5 and Caspase-3/7.[2] Use Z-VAD only if you intend to block ALL cell death (pyroptosis + apoptosis).[2]

Experimental Protocols for Validation

To ensure the trustworthiness of your data, you must validate that Ac-FLTD-CMK is inhibiting the intended target in your specific model system.[\[2\]](#)

Protocol A: In Vitro Fluorometric Specificity Assay

Objective: Verify inhibition of Caspase-1/4/5 activity without affecting Caspase-3.[\[2\]](#)

Reagents:

- Recombinant Caspase-1, Caspase-4, and Caspase-3.[\[2\]](#)
- Substrates: Ac-WEHD-AMC (Inflammatory), Ac-DEVD-AMC (Apoptotic).[\[1\]](#)[\[2\]](#)
- Inhibitor: Ac-FLTD-CMK (Stock 10 mM in DMSO).[\[2\]](#)

Step-by-Step Methodology:

- Buffer Prep: Prepare Caspase Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA).[\[2\]](#)
- Enzyme Incubation:
 - Aliquot enzymes into a black 96-well plate.
 - Add Ac-FLTD-CMK at graded concentrations (e.g., 10 nM, 100 nM, 1 μ M, 10 μ M).[\[2\]](#)
 - Include a Vehicle Control (DMSO only) and a Positive Control (Z-VAD-FMK).[\[2\]](#)
 - Incubate for 15 minutes at 37°C to allow irreversible alkylation.
- Substrate Addition:
 - Add 50 μ M Ac-WEHD-AMC to Caspase-1/4 wells.[\[2\]](#)
 - Add 50 μ M Ac-DEVD-AMC to Caspase-3 wells.[\[2\]](#)
- Measurement:

- Monitor fluorescence (Ex/Em 380/460 nm) kinetically for 60 minutes.
- Validation Criteria:
 - Success: Dose-dependent reduction of WEHD-AMC signal; No significant reduction of DEVD-AMC signal compared to vehicle.

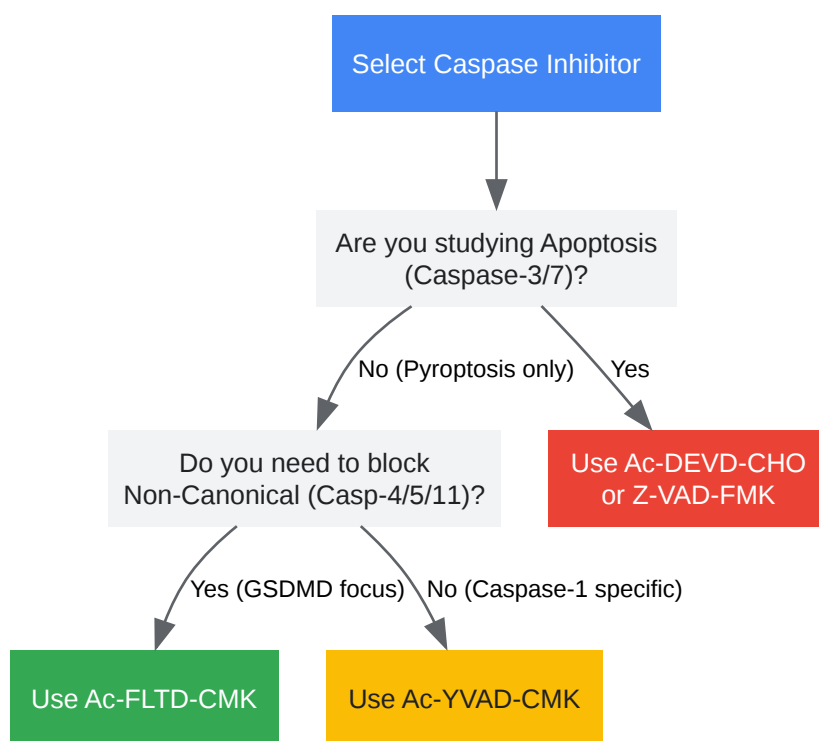
Protocol B: Cell-Based Pyroptosis Inhibition

Objective: Confirm functional blockade of GSDMD cleavage.[2]

- Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells.[2]
- Priming: Treat with LPS (1 $\mu\text{g}/\text{mL}$) for 4 hours to upregulate NLRP3 and Pro-IL-1 β .
- Inhibitor Treatment: Add Ac-FLTD-CMK (10–50 μM) 30 minutes prior to activation.[2]
 - Note: Higher concentrations are required in cell culture due to permeability and serum protein binding.
- Activation: Add Nigericin (10 μM) or ATP (5 mM) to trigger the inflammasome.[2]
- Readout (Western Blot):
 - Lyse cells and collect supernatant.
 - Blot for GSDMD-N (p30).[2]
 - Result: Ac-FLTD-CMK should prevent the appearance of the p30 band, retaining the full-length p53 band.

Workflow for Inhibitor Selection

Use this logic flow to determine if Ac-FLTD-CMK is the correct tool for your study.



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Caption: Decision tree for selecting Ac-FLTD-CMK over YVAD- or DEVD-based inhibitors based on pathway focus.

References

- Yang, J., et al. (2018).[2][4][5] Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. Proceedings of the National Academy of Sciences (PNAS).[2] [2]
- Shi, J., et al. (2015).[2][4] Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.[3][8][9] Nature. [2]
- MedChemExpress. (n.d).[2] Ac-FLTD-CMK Product Datasheet and Biological Activity.
- Cayman Chemical. (n.d).[2] Ac-FLTD-CMK Safety and Technical Information.

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Sources

- 1. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [caymanchem.com](https://www.caymanchem.com/) [[caymanchem.com](https://www.caymanchem.com/)]
- 3. OhioLINK ETD: Yang, Rui [etd.ohiolink.edu]
- 4. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE^{-/-} mice [[frontiersin.org](https://www.frontiersin.org/)]
- 5. [immune-system-research.com](https://www.immune-system-research.com/) [[immune-system-research.com](https://www.immune-system-research.com/)]
- 6. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- 7. [selleckchem.com](https://www.selleckchem.com/) [[selleckchem.com](https://www.selleckchem.com/)]
- 8. [childrenshospital.org](https://www.childrenshospital.org/) [[childrenshospital.org](https://www.childrenshospital.org/)]
- 9. The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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